molecular formula C12H22N2O2 B15242555 3-(Boc-amino)-3-T-butyl-propanonitrile

3-(Boc-amino)-3-T-butyl-propanonitrile

Cat. No.: B15242555
M. Wt: 226.32 g/mol
InChI Key: PUJIJRGXDZBMPU-UHFFFAOYSA-N
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Description

tert-Butyl (1-cyano-3,3-dimethylbutan-2-yl)carbamate: is an organic compound with the molecular formula C10H18N2O2. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-cyano-3,3-dimethylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method includes the use of tert-butyl carbamate and an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-cyano-3,3-dimethylbutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted carbamates.

    Hydrolysis: Corresponding amines and carbon dioxide.

    Oxidation and Reduction: Oximes and primary amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (1-cyano-3,3-dimethylbutan-2-yl)carbamate is used as a protecting group for amines. It is particularly useful in multi-step synthesis where selective protection and deprotection of functional groups are required .

Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and biologically active molecules. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex drug molecules .

Industry: In the chemical industry, it is used in the production of agrochemicals, dyes, and other specialty chemicals. Its role as a protecting group helps in the efficient synthesis of these compounds .

Mechanism of Action

The mechanism of action of tert-Butyl (1-cyano-3,3-dimethylbutan-2-yl)carbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthetic procedures. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (1-cyano-3,3-dimethylbutan-2-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly valuable in synthetic chemistry where selective protection and deprotection are crucial .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-(1-cyano-3,3-dimethylbutan-2-yl)carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)9(7-8-13)14-10(15)16-12(4,5)6/h9H,7H2,1-6H3,(H,14,15)

InChI Key

PUJIJRGXDZBMPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC#N)NC(=O)OC(C)(C)C

Origin of Product

United States

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